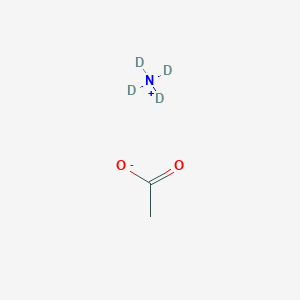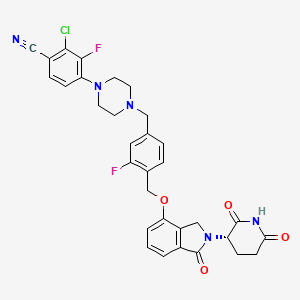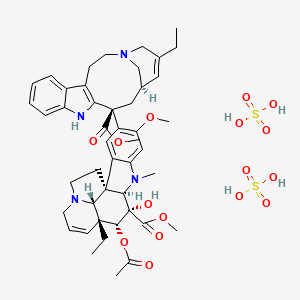
Hcvp-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcvp-IN-1 is a compound known for its role as a hepatitis C viral polymerase inhibitor. This compound is specifically designed to inhibit the replication of the hepatitis C virus by targeting its polymerase enzyme, which is crucial for the viral replication process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hcvp-IN-1 is synthesized through a series of chemical reactions that involve the formation of complex molecular structures. The synthetic process typically involves multiple steps, including the preparation of intermediate compounds, which are then combined to form the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations occur .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. This includes the use of reactors and other specialized equipment to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Hcvp-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Hcvp-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of polymerase inhibition and to develop new inhibitors.
Biology: Employed in research to understand the replication mechanisms of the hepatitis C virus and to develop antiviral therapies.
Medicine: Investigated for its potential use in the treatment of hepatitis C infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Wirkmechanismus
Hcvp-IN-1 exerts its effects by specifically targeting the hepatitis C viral polymerase enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the replication of the virus. This inhibition disrupts the viral life cycle, reducing the viral load in infected individuals. The molecular targets and pathways involved include the viral RNA-dependent RNA polymerase and associated replication complexes .
Vergleich Mit ähnlichen Verbindungen
Hcvp-IN-1 is unique in its specific inhibition of the hepatitis C viral polymerase. Similar compounds include other polymerase inhibitors such as Sofosbuvir and Dasabuvir. this compound is distinguished by its unique chemical structure and mechanism of action, which may offer advantages in terms of efficacy and resistance profiles .
List of Similar Compounds
- Sofosbuvir
- Dasabuvir
- Ledipasvir
- Ombitasvir
Eigenschaften
Molekularformel |
C30H34FN5O3 |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
2-[4-[2-[(2R)-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-6-oxo-3H-pyran-2-yl]ethyl]-2-fluorophenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3/t30-/m1/s1 |
InChI-Schlüssel |
XPRDGKCNHYYXEJ-SSEXGKCCSA-N |
Isomerische SMILES |
CC1=CC(=NC2=NC(=NN12)CC3=C(C[C@](OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |
Kanonische SMILES |
CC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)








